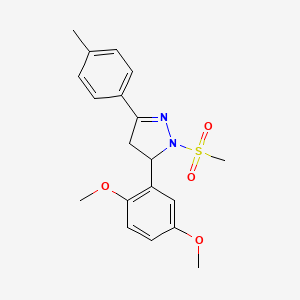

5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

説明

特性

IUPAC Name |

3-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-13-5-7-14(8-6-13)17-12-18(21(20-17)26(4,22)23)16-11-15(24-2)9-10-19(16)25-3/h5-11,18H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQHCGFEAQKKCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC(=C3)OC)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the dimethoxyphenyl group: This step involves the use of a suitable electrophilic aromatic substitution reaction to attach the dimethoxyphenyl group to the pyrazole ring.

Attachment of the methylsulfonyl group: This can be done through sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base.

Incorporation of the p-tolyl group: This step typically involves a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Cross-Coupling Reactions

The brominated analog of this compound, 3-(4-bromophenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole, undergoes Suzuki-Miyaura cross-coupling reactions. This transformation enables the introduction of diverse aryl/heteroaryl groups at the 3-position:

This method is efficient for synthesizing derivatives with enhanced pharmacological profiles, leveraging the robustness of palladium catalysis under mild conditions .

Nucleophilic Substitution

The methylsulfonyl group (-SO₂CH₃) acts as a leaving group in nucleophilic substitutions, particularly under basic conditions:

| Reaction Conditions | Nucleophile | Product | Notes | Source |

|---|---|---|---|---|

| DMF, 80°C, 12 h | Primary/secondary amines | 1-(alkyl/aryl amino)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Regioselectivity influenced by steric factors |

For example, reactions with morpholine yield water-soluble derivatives, expanding applications in medicinal chemistry.

Oxidation and Reduction

The dihydropyrazole core undergoes redox reactions:

Oxidation

Controlled oxidation converts the 4,5-dihydro-1H-pyrazole to a fully aromatic pyrazole:

-

Reagents : KMnO₄ or CrO₃ in acidic media (H₂SO₄/H₂O)

-

Outcome : Formation of 1-(methylsulfonyl)-3-(p-tolyl)-5-(2,5-dimethoxyphenyl)-1H-pyrazole

-

Yield : 70–78%

Reduction

Selective reduction of the dimethoxyphenyl group:

-

Reagents : H₂/Pd-C in ethanol

-

Outcome : Hydrogenolysis of methoxy groups to hydroxyl substituents

-

Application : Generates metabolites for pharmacokinetic studies

Ring-Opening Reactions

Under strongly acidic conditions (HCl/EtOH, reflux), the dihydropyrazole ring opens to form a linear hydrazine derivative:

-

Product : (2,5-Dimethoxyphenyl)(p-tolyl)ketone hydrazone

-

Mechanism : Protonation of the nitrogen followed by cleavage of the N–N bond

-

Yield : 65%

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via two pathways:

-

Methylsulfonyl group elimination : Releases SO₂ and methane, forming 3-(p-tolyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole.

-

Retro-Diels-Alder reaction : Splits into aromatic fragments (e.g., p-tolualdehyde and dimethoxystyrene derivatives).

Electrophilic Aromatic Substitution

The electron-rich dimethoxyphenyl group undergoes nitration and sulfonation:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-(2,5-Dimethoxy-3-nitrophenyl)-substituted derivative | 55% | |

| Sulfonation | SO₃/H₂SO₄, 50°C | 5-(2,5-Dimethoxy-4-sulfophenyl)-substituted analog | 60% |

Metal Coordination

The pyrazole nitrogen and sulfonyl oxygen participate in metal coordination:

-

Complexes : Forms stable complexes with Zn(II), Cu(II), and Pd(II) in ethanol/water mixtures .

-

Applications : Catalytic activity in C–C bond-forming reactions and antimicrobial studies .

This compound’s reactivity is heavily influenced by steric and electronic factors, with the methylsulfonyl group enhancing leaving-group capability and the dimethoxyphenyl moiety directing electrophilic substitutions. Its versatility in cross-coupling and redox reactions positions it as a valuable intermediate in drug discovery and materials science .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. Compounds structurally related to 5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole have demonstrated efficacy against various bacterial strains and fungi. For example, studies indicate that similar pyrazole compounds can inhibit the growth of pathogens such as Cytospora sp. and Fusarium solani .

Antioxidant Properties

The antioxidant potential of pyrazole derivatives is another critical aspect. These compounds can effectively scavenge free radicals, which is vital for preventing oxidative stress-related diseases. The antioxidant capacity is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) .

Anti-inflammatory Effects

Some pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This suggests potential applications in treating inflammation-related conditions .

Cytotoxicity and Cancer Research

In cancer research, pyrazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . For instance, compounds derived from similar structures have shown promise in inhibiting tumor growth in preclinical models.

Agricultural Applications

Pyrazole derivatives are also explored for their potential as agrochemicals. Their ability to act as fungicides and herbicides makes them valuable in agricultural settings. Research indicates that certain pyrazole compounds can effectively control fungal pathogens that threaten crops, thus enhancing agricultural productivity .

Materials Science

In materials science, the unique properties of pyrazole derivatives allow them to be utilized in developing novel materials with specific functionalities. For instance, their ability to form coordination complexes with metals can lead to applications in catalysis and sensor technology .

Case Studies

作用機序

The mechanism of action of 5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazoline Core

Compound A : 1-(4-Methyl-phenyl-sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole

- Key Differences :

- Position 5 : Phenyl group instead of 2,5-dimethoxyphenyl.

- Position 1 : p-Tolylsulfonyl group (bulkier than methylsulfonyl).

- Position 3 : Unsubstituted (vs. p-tolyl in the target compound).

- The p-tolylsulfonyl group may increase steric hindrance compared to methylsulfonyl .

Compound B : 5-(2,4-dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

- Key Differences :

- Position 5 : 2,4-Dimethoxyphenyl (methoxy groups at meta positions vs. 2,5-dimethoxy in the target compound).

- Position 1 : Phenylsulfonyl group (larger and more hydrophobic than methylsulfonyl).

- Impact :

Compound C : 5-(3,4-Dimethoxyphenyl)-1-(2,4-dinitrophenyl)-4,5-dihydro-1H-pyrazole

- Key Differences :

- Position 5 : 3,4-Dimethoxyphenyl (electron-donating groups at vicinal positions).

- Position 1 : 2,4-Dinitrophenyl (electron-withdrawing nitro groups vs. methylsulfonyl).

Fluorinated and Heterocyclic Analogues

Compound D : trans-5-Benzoyl-1-(p-tolyl)-4-phenyl-3-trifluoromethyl-4,5-dihydro-1H-pyrazole (6b)

- Key Differences :

- Position 3 : Trifluoromethyl group (electron-withdrawing and lipophilic).

- Position 1 : Benzoyl group (vs. methylsulfonyl).

- Impact :

Compound E : 3-(1H-Indol-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

- Key Differences :

- Position 3 : Indole moiety (aromatic heterocycle) instead of p-tolyl.

- Position 1 : Carbothioamide group (vs. methylsulfonyl).

- Impact: Indole’s hydrogen-bonding capability may improve target binding.

Key Observations :

- Electron-Donating Groups : Methoxy substituents (e.g., 2,5-dimethoxy in the target compound) correlate with antioxidant activity due to radical scavenging .

- Sulfonyl vs. Nitro : Methylsulfonyl groups improve solubility and bioavailability compared to nitro groups, which are prone to metabolic reduction .

- Fluorination : Trifluoromethyl groups enhance lipophilicity and target affinity, critical for CNS-active compounds .

生物活性

The compound 5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C15H18N2O3S

- Molecular Weight : 306.38 g/mol

- CAS Number : 74417-04-2

The biological activity of pyrazole derivatives often involves various mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It can interact with cellular receptors, influencing their activity and downstream signaling pathways.

- Pathway Regulation : The compound may modulate critical cellular pathways that affect cell proliferation and survival.

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. For example:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) when tested in combination with doxorubicin. This combination demonstrated a synergistic effect, enhancing the cytotoxicity compared to doxorubicin alone .

Anti-inflammatory Activity

Pyrazoles are recognized for their anti-inflammatory properties:

- Cytokine Inhibition : Compounds similar to 5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at specific concentrations .

Antibacterial and Antimicrobial Properties

The antibacterial activity of pyrazoles has been documented:

- Microbial Testing : Compounds from the pyrazole class have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus. This activity is often linked to structural modifications that enhance their interaction with bacterial targets .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of several pyrazole derivatives in breast cancer cell lines. The results indicated that compounds with a methylsulfonyl group exhibited enhanced cytotoxicity compared to those without this modification. The assessment included:

- Cell Viability Assays : MTT assays were conducted to determine the IC50 values of the compounds.

- Synergistic Effects : Combination treatments with doxorubicin revealed improved efficacy in reducing cell viability.

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory potential of pyrazole derivatives:

- In Vivo Models : Tests were performed using animal models to assess the reduction of inflammation markers after treatment with the compound.

- Mechanistic Insights : The study highlighted the inhibition of NF-kB signaling pathways as a critical mechanism through which these compounds exert their anti-inflammatory effects.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole, and how can intermediates be characterized?

- Methodology : The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate or substituted hydrazines in acidic or alcoholic media. For example, a chalcone precursor (e.g., (E)-3-(2,5-dimethoxyphenyl)-1-(p-tolyl)prop-2-en-1-one) is reacted with methylsulfonyl hydrazine under reflux conditions. Key intermediates are characterized using -NMR, -NMR, and IR spectroscopy to confirm regioselectivity and structural integrity. Crystallization in ethanol or DMF/EtOH mixtures yields pure products .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this pyrazole derivative?

- Methodology :

- X-ray Diffraction (XRD) : Provides unambiguous confirmation of molecular geometry, dihedral angles, and crystal packing (e.g., displacement ellipsoids at 50% probability level) .

- UV-Vis and IR Spectroscopy : Identifies electronic transitions (e.g., π→π* or n→π*) and functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm) .

- NMR : -NMR reveals proton environments (e.g., diastereotopic protons in the dihydropyrazole ring), while -NMR confirms substituent effects on aromatic carbons .

Q. What preliminary biological assays are suitable for evaluating the compound’s pharmacological potential?

- Methodology :

- Antioxidant Activity : DPPH radical scavenging assays to assess electron-donating capacity.

- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to identify IC values.

- Enzyme Inhibition : Testing against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs (e.g., 2 or Box-Behnken) to evaluate factors like temperature, solvent polarity, and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions.

- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to determine rate-limiting steps.

- Computational Screening : DFT calculations predict transition-state energies and regioselectivity trends for chalcone-hydrazine cyclization .

Q. What contradictions exist between experimental spectroscopic data and computational (DFT) predictions, and how can they be resolved?

- Methodology :

- Vibrational Frequency Analysis : Compare experimental IR peaks (e.g., C=O or S=O stretches) with scaled DFT frequencies (B3LYP/6-311++G(d,p)). Discrepancies may arise from solvent effects or anharmonicity.

- NMR Chemical Shift Calculations : Use gauge-including atomic orbital (GIAO) methods at the same theory level. Deviations >1 ppm may indicate conformational flexibility or intermolecular interactions in the solid state .

Q. How does the methylsulfonyl group influence the compound’s electronic properties and reactivity in substitution reactions?

- Methodology :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using DFT to assess electrophilicity. The sulfonyl group lowers electron density at the pyrazole ring, directing nucleophilic attacks to specific positions.

- Hammett Studies : Correlate substituent effects (σ, σ) with reaction rates in SNAr or oxidation reactions.

- Charge Distribution Maps : Natural Bond Orbital (NBO) analysis identifies charge transfer pathways between the sulfonyl group and aromatic systems .

Q. What strategies can address discrepancies in biological activity data across different assay models?

- Methodology :

- Meta-Analysis : Statistically pool data from multiple studies (e.g., fixed-effects models) to identify outliers or assay-specific biases.

- Molecular Docking : Compare binding affinities across protein conformations (e.g., COX-2 vs. AChE) to explain selectivity variations.

- ADME/Tox Profiling : Assess bioavailability, plasma protein binding, and metabolic stability to distinguish intrinsic activity from pharmacokinetic effects .

Data Contradiction and Mechanistic Analysis

Q. How can conflicting reports about the compound’s antioxidant vs. pro-oxidant behavior be reconciled?

- Methodology :

- Redox Potential Measurements : Use cyclic voltammetry to determine oxidation potentials. Pro-oxidant activity may dominate at higher concentrations due to radical chain initiation.

- ROS Detection Assays : Employ fluorescent probes (e.g., DCFH-DA) in cell-free vs. cellular systems to contextualize redox behavior.

- Computational Redox Chemistry : Calculate ionization potentials and electron affinity via DFT to predict dominant redox pathways .

Q. What mechanistic insights can be gained from studying the compound’s degradation under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation products via LC-MS.

- Transition-State Modeling : Use DFT to map hydrolysis or sulfonyl-group elimination pathways.

- Kinetic Isotope Effects (KIE) : Deuterium labeling at labile positions (e.g., α to sulfonyl) clarifies rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。